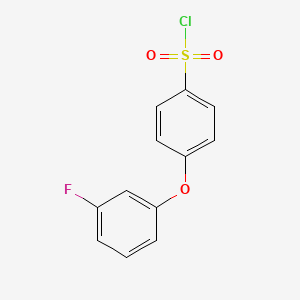

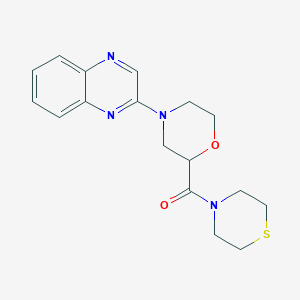

![molecular formula C10H9NOS3 B2637055 2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one CAS No. 866050-40-0](/img/structure/B2637055.png)

2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of various nucleophiles with acyl Meldrum’s acids . The reaction conditions for the synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones have been optimized, particularly increasing the yield of trifluoromethyl-substituted heterocycle to 96% .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction and quantum chemical calculations . The symmetrically substituted isomer adopts a transoid conformation stabilized by two pairs of intramolecular C–H···S hydrogen bonds between the dicarbollide ligands .Chemical Reactions Analysis

The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones . The reaction of 2-(2-phenylhydrazino)-6-trifluoromethylpyrimidin-4-one with paraform produced 5-oxo-2-phenyl-7-tri-fluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium .Applications De Recherche Scientifique

Chemical Synthesis and Transformation

- 2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one and its derivatives can be synthesized and transformed into various other chemicals. For instance, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes are easily transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation followed by intramolecular ring-closing, leading to the formation of seven-membered azaheterocycles, dihydroazepines, and azepines (Nedolya et al., 2015).

Physical and Chemical Reactions

- The chemical demonstrates unique reactivity and can form complex structures upon treatment. For instance, 1-Methylsulfanyl-2-(2,4,6-tri-t-butylphenyl)-2-phosphaethenyllithiums display E/Z isomerization at room temperature and can undergo copper-mediated coupling reactions to form distinct compounds (Ito et al., 2003).

- Additionally, the compound can react with amines to build sulfonamides, which are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions, demonstrating its versatility in chemical synthesis (Turov et al., 2014).

Photophysical and Semiconductor Properties

Semiconductivity and Sensor Applications

- The compound can be used in the synthesis of materials with semiconductive properties. For example, a sulfur coordination polymer synthesized from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione demonstrated wide bandgap semiconductivity, high thermal and chemical stability, and selective sensitivity to ammonia, indicating potential applications as selective sensors (Zhang et al., 2019).

Photophysical Properties

- The compound is also valuable in studying photophysical properties. It can be used to synthesize 5-Amino-2-(4-methylsulfanylphenyl)thiazoles, which upon oxidation give thiazoles with sulfenyl and sulfonyl groups. These compounds’ photophysical properties have been studied to understand the effects of sulfur-containing functional groups on the electronic structures of the thiazoles, which is significant in material science, hazardous compound sensing, and biomolecular sciences (Murai et al., 2018).

Propriétés

IUPAC Name |

(5Z)-2-methylsulfanyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS3/c1-6-3-4-14-7(6)5-8-9(12)11-10(13-2)15-8/h3-5H,1-2H3/b8-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJJJCSWZCXITI-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2636975.png)

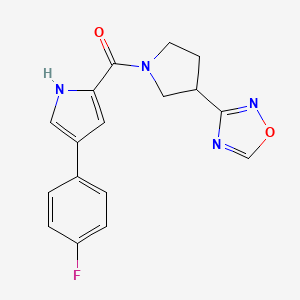

![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)

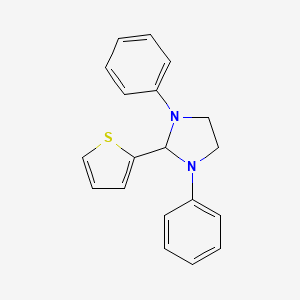

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2636981.png)

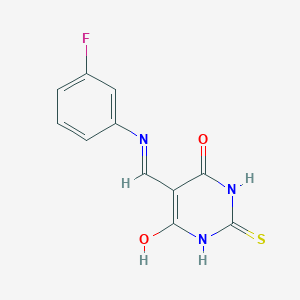

![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)

![7-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2636986.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide](/img/structure/B2636990.png)

![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)